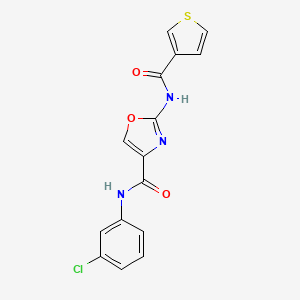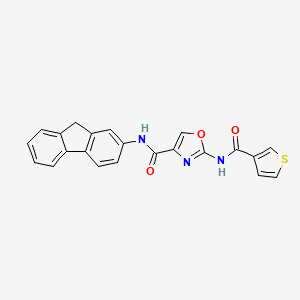
ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the oxazole and cyclopropane rings could potentially confer unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings. The conformation and spatial arrangement of these rings could significantly influence the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide linkages might be susceptible to hydrolysis, while the oxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability could be predicted based on the functional groups present .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the significant applications of this compound is its potential antiviral activity. Derivatives of 1,3-oxazole-4-carboxylate have been synthesized and evaluated for their antiviral activities against the human cytomegalovirus (HCMV) in vitro . Seven compounds exhibited considerably higher antiviral activity against a normal laboratory HCMV strain .
Anti-HCMV Agent
The compound has shown promise as an anti-HCMV agent. In comparison to Ganciclovir, a clinical anti-HCMV agent, these derivatives have shown higher potency . This suggests that derivatives of 1,3-oxazole could be useful for developing new anti-HCMV drugs .
Antimicrobial Activity
The compound has also shown potential in antimicrobial applications. Some derivatives of 1,3-oxazole-4-carboxylate have exhibited weak-to-moderate antimicrobial activity .
Cytotoxic Activity
In addition to its antimicrobial properties, the compound has demonstrated cytotoxic activity against certain cancer cell lines . This suggests potential applications in cancer treatment.
Biological Activities of Oxazole Derivatives
Oxazole derivatives, including this compound, have been studied for a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Drug Development
Given its diverse biological activities, this compound and its derivatives could be valuable in the development of new drugs . For example, oxazole derivatives are part of several medicinal compounds, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its synthetic routes, studying its physical and chemical properties, and investigating its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in fields such as medicinal chemistry .
Eigenschaften
IUPAC Name |
ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-2-23-15(22)19-7-5-18(6-8-19)13(21)11-9-24-14(16-11)17-12(20)10-3-4-10/h9-10H,2-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUWBNTSKVWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(cyclopropanecarboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide](/img/structure/B6503492.png)
![1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea](/img/structure/B6503498.png)
![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide](/img/structure/B6503504.png)
![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide](/img/structure/B6503509.png)
![N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6503515.png)
![N-(5-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6503525.png)
![1-cyclopentyl-3-{5-[2-(4-fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B6503534.png)
![N-[5-(cyclopropanesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6503544.png)
![2-(4-chlorophenoxy)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-methylpropanamide](/img/structure/B6503550.png)


![N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide](/img/structure/B6503565.png)
![N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide](/img/structure/B6503577.png)
![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)